

Application Note: Covalent Labeling of Antibodies with ATTO 590 Maleimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ATTO 590 maleimide*

Cat. No.: *B15138530*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction ATTO 590 is a fluorescent label belonging to the rhodamine dye family, known for its strong absorption, high fluorescence quantum yield, and exceptional photo-stability.[\[1\]](#)[\[2\]](#) These characteristics make it highly suitable for advanced imaging applications, including single-molecule detection and high-resolution microscopy.[\[1\]](#)[\[2\]](#) The maleimide derivative of ATTO 590 is designed to specifically react with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and antibodies.[\[3\]](#)

This protocol details the covalent labeling of antibodies with **ATTO 590 maleimide**. The maleimide group undergoes a Michael addition reaction with a deprotonated thiol group to form a stable, covalent thioether bond.[\[4\]](#) The reaction is highly selective for thiols within a pH range of 7.0 to 7.5.[\[1\]](#)[\[5\]](#)[\[6\]](#) Since native antibodies often have their cysteine residues participating in structural disulfide bonds, a reduction step is frequently required to generate the free thiols necessary for conjugation.[\[4\]](#) This document provides a comprehensive workflow from antibody preparation to the final purification and characterization of the antibody-dye conjugate.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and experimental contexts.

Materials and Reagents

- Antibody: Purified antibody of interest (1-10 mg/mL) in a suitable buffer.
- **ATTO 590 Maleimide:** (e.g., Sigma-Aldrich Cat. No. 39887)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Other non-thiol containing buffers like HEPES can also be used.^{[1][6]} Ensure the buffer is free from interfering substances like Tris, glycine, or sodium azide.^[5]
- Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) hydrochloride (e.g., Sigma-Aldrich Cat. No. C4706).
- Solvent: Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).^[5]
- Purification Column: Gel filtration column (e.g., Sephadex G-25 or equivalent) pre-equilibrated with Reaction Buffer.^{[1][5]}
- Quenching Reagent (Optional): Glutathione or N-acetylcysteine.^{[4][6]}
- Equipment: Spectrophotometer, microcentrifuge, vortex mixer, reaction tubes, pipettes.

Antibody Preparation

- Purity Check: Ensure the antibody is of high purity (>95%) and free from stabilizers like BSA or gelatin. Crude antibody preparations like ascites fluid or hybridoma supernatants must be purified first.
- Buffer Exchange: If the antibody solution contains interfering substances (e.g., Tris, glycine, azide), perform a buffer exchange into the Reaction Buffer (pH 7.0-7.5).^[5] This can be done using a desalting spin column or dialysis.^[7]
- Concentration Adjustment: Adjust the antibody concentration to a minimum of 2 mg/mL; higher concentrations (up to 10 mg/mL) often improve labeling efficiency.^{[4][6]}

Optional: Reduction of Antibody Disulfide Bonds

This step is necessary if the antibody does not have a sufficient number of free thiols for labeling.

- Prepare a fresh solution of TCEP in the Reaction Buffer.
- Add a 10-fold molar excess of TCEP to the antibody solution.[\[1\]](#)
- Incubate for 20-30 minutes at room temperature.[\[4\]](#) TCEP is advantageous as the excess does not need to be removed before adding the maleimide dye.[\[1\]](#) If using DTT, the excess must be removed via a desalting column prior to labeling.[\[1\]](#)

Preparation of ATTO 590 Maleimide Stock Solution

- Allow the vial of **ATTO 590 maleimide** to warm to room temperature before opening to prevent moisture condensation.[\[4\]](#)
- Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[\[3\]](#)
- Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used immediately, as the maleimide group can hydrolyze over time, rendering it non-reactive.[\[3\]](#)[\[5\]](#)

Antibody Labeling Reaction

- Molar Ratio: A starting molar excess of 10:1 to 20:1 (dye:antibody) is recommended.[\[8\]](#) The optimal ratio may vary and should be determined empirically for each specific antibody.
- Conjugation: While gently stirring or vortexing, add the calculated volume of the **ATTO 590 maleimide** stock solution dropwise to the antibody solution.
- Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[\[1\]](#)

Purification of the Labeled Antibody

- Removal of Free Dye: It is critical to remove any unreacted or hydrolyzed dye from the antibody conjugate.[\[5\]](#)
- Gel Filtration: Apply the reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[\[1\]](#)[\[5\]](#)

- Elution: Elute the conjugate using the Reaction Buffer. The labeled antibody will typically elute first as a colored fraction, followed by the smaller, unbound dye molecules.
- Alternative Methods: Dialysis or appropriate spin concentrators can also be used for purification.[6]

Storage of the Conjugate

- Store the purified conjugate under the same conditions as the unlabeled antibody.[5]
- For short-term storage (up to one week), keep at 2-8°C in the dark.[8]
- For long-term storage, the solution can be supplemented with a stabilizer (e.g., 5-10 mg/mL BSA), aliquoted, and stored at -20°C or -80°C.[6][8] Avoid repeated freeze-thaw cycles.[3][6]

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the **ATTO 590 maleimide** antibody labeling protocol. These values serve as a starting point and may require optimization.

Parameter	Recommended Value	Notes
Antibody Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency. [4] A minimum of 2 mg/mL is advised. [6]
Reaction Buffer pH	7.0 - 7.5	Critical for the selective reaction of maleimide with thiol groups. [1] [6]
Dye:Antibody Molar Ratio	10:1 to 20:1	This is a starting range and should be optimized for the specific antibody. [8]
Reaction Temperature	Room Temperature or 4°C	
Reaction Time	2 hours (Room Temp) or Overnight (4°C)	The reaction should be performed in the dark to protect the fluorophore. [1]
Reducing Agent (TCEP)	10-fold molar excess over antibody	Used to generate free thiols from disulfide bonds. [1]

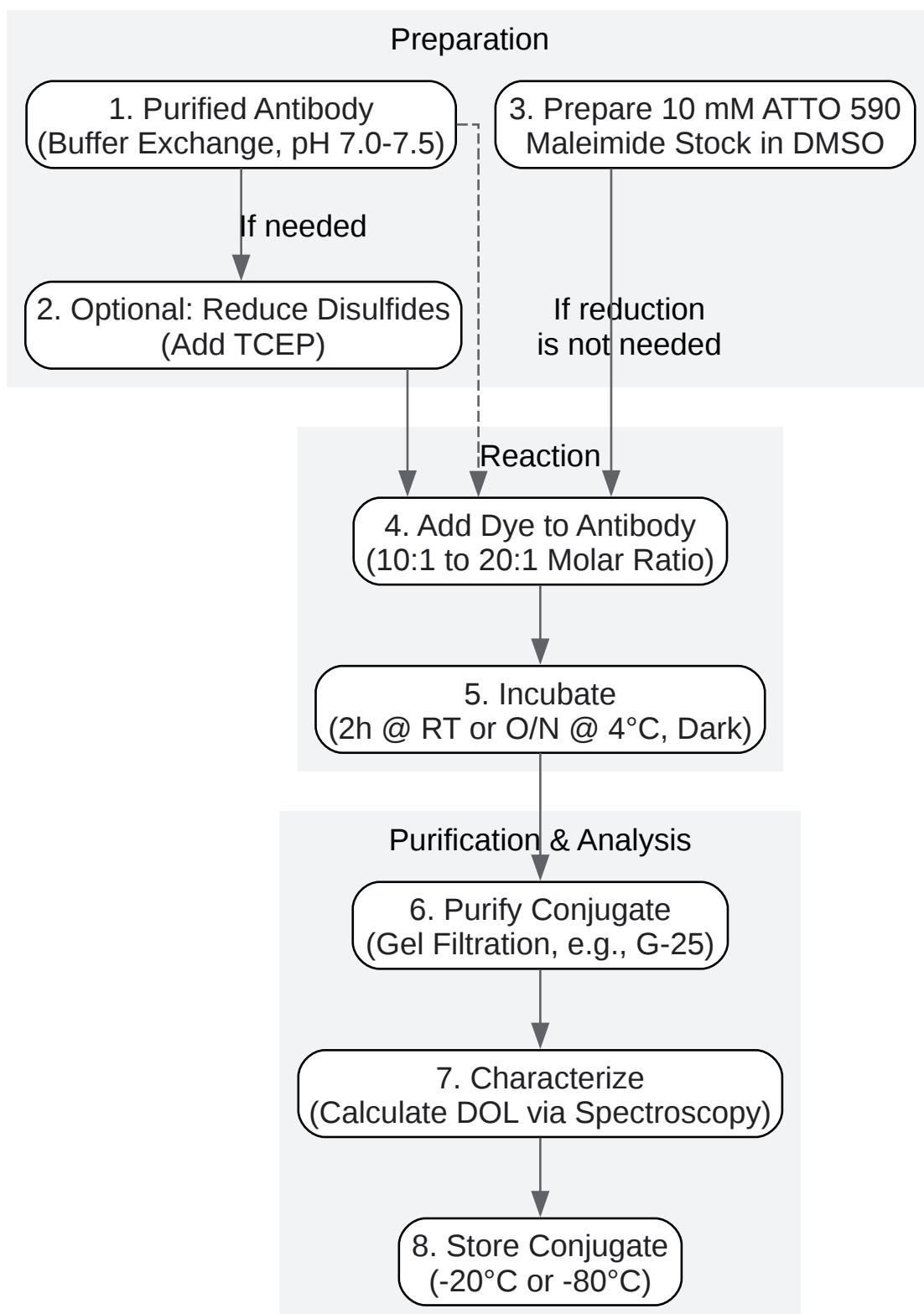
Characterization: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, can be determined using absorption spectroscopy.[\[6\]](#)

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of ATTO 590, which is 593 nm (A_{593}).
- Calculate the concentration of the labeled antibody and the DOL using the following formulas. A correction factor (CF) is required to account for the dye's absorbance at 280 nm.
[\[6\]](#)

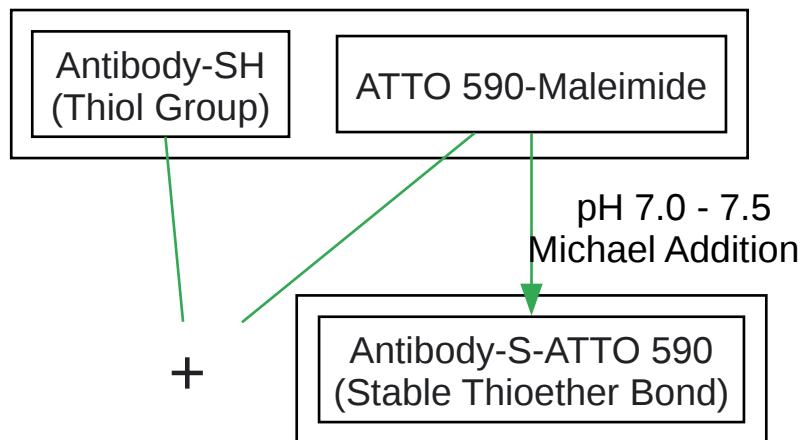
Spectroscopic Properties of ATTO 590:

- Molar Extinction Coefficient (ϵ_{dye}) at 593 nm: $120,000 \text{ M}^{-1}\text{cm}^{-1}$ [\[1\]](#)


- Correction Factor (CF₂₈₀) at 280 nm: 0.43[1]

Formulas:

- Corrected Absorbance at 280 nm (A_{280,corr}): $A_{280,corr} = A_{280} - (A_{593} * CF_{280})$
- Molar Concentration of Antibody (Protein): $C_{Protein} (M) = A_{280,corr} / \epsilon_{Protein}$ (Where $\epsilon_{Protein}$ is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$)
- Molar Concentration of Dye: $C_{Dye} (M) = A_{593} / \epsilon_{dye}$
- Degree of Labeling (DOL): $DOL = C_{Dye} / C_{Protein}$


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **ATTO 590 maleimide** antibody labeling.

Conjugation Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Reaction of antibody thiol with **ATTO 590 maleimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.gentaur.com [cdn.gentaur.com]
- 4. benchchem.com [benchchem.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]

- To cite this document: BenchChem. [Application Note: Covalent Labeling of Antibodies with ATTO 590 Maleimide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15138530#atto-590-maleimide-antibody-labeling-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com